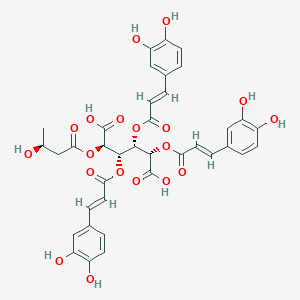

Leontopodic acid

Description

Properties

Molecular Formula |

C37H34O19 |

|---|---|

Molecular Weight |

782.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2,3,4-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-5-[(3S)-3-hydroxybutanoyl]oxyhexanedioic acid |

InChI |

InChI=1S/C37H34O19/c1-18(38)14-31(48)56-35(37(51)52)33(54-29(46)12-6-20-3-9-23(40)26(43)16-20)32(53-28(45)11-5-19-2-8-22(39)25(42)15-19)34(36(49)50)55-30(47)13-7-21-4-10-24(41)27(44)17-21/h2-13,15-18,32-35,38-44H,14H2,1H3,(H,49,50)(H,51,52)/b11-5+,12-6+,13-7+/t18-,32-,33-,34-,35+/m0/s1 |

InChI Key |

FJCOTRVRFQSFDP-YVFVATBNSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)OC(=O)/C=C/C1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)O)O |

Canonical SMILES |

CC(CC(=O)OC(C(C(C(C(=O)O)OC(=O)C=CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)O)O |

Synonyms |

leontopodic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Leontopodic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Leontopodic acid, a potent antioxidant compound predominantly found in the alpine plant Leontopodium alpinum (Edelweiss). This document details the experimental protocols for its extraction, purification, and structural elucidation, presents quantitative data on its biological activities, and visualizes key experimental workflows and signaling pathways.

Discovery and Natural Occurrence

This compound is a highly substituted glucaric acid derivative first isolated from the aerial parts of Edelweiss (Leontopodium alpinum Cass.), a member of the Asteraceae family.[1] This plant, native to the high-altitude, rocky limestone environments of the Alps and other mountainous regions of Europe and Asia, produces this compound as a major secondary metabolite.[1] Due to the protected status of wild Edelweiss, plant cell callus cultures have been established as a sustainable and scalable source for the production of this compound and its analogues, this compound A and B.[2][3]

Experimental Protocols

Extraction from Leontopodium alpinum Callus Cultures

A common method for extracting this compound from Leontopodium alpinum callus cultures involves solvent-based extraction.[1]

Protocol:

-

Harvesting and Preparation: Harvest the callus cell biomass from the culture medium. Lyophilize (freeze-dry) the cells to remove water.

-

Grinding: Mill the dried callus material to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend the powdered callus material in a methanol:water (1:1, v/v) solution.

-

Perform the extraction using an ultrasonic bath for 15 minutes to enhance efficiency.

-

Repeat the extraction process four times with fresh solvent.

-

-

Centrifugation: After each extraction step, centrifuge the mixture to separate the supernatant (containing the dissolved this compound) from the solid plant debris.

-

Pooling and Concentration: Combine the supernatants from all extraction steps. Evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

A multi-step purification process involving Centrifugal Partition Chromatography (CPC) and Preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate this compound with high purity.

CPC is a liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.

Protocol:

-

Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether and water (1:1, v/v).

-

CPC Instrument Setup:

-

Fill the CPC column with the stationary phase (the denser, aqueous phase).

-

Set the rotational speed of the centrifuge.

-

Pump the mobile phase (the less dense, organic phase) through the stationary phase until hydrodynamic equilibrium is reached.

-

-

Sample Injection: Dissolve the crude extract in a suitable solvent and inject it into the CPC system.

-

Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions based on the detector response (e.g., UV absorbance). Fractions containing this compound are identified by analytical HPLC.

Final purification to achieve high purity is performed using reversed-phase HPLC.

Protocol:

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient program involves a gradual increase in the concentration of Solvent B to elute compounds with increasing hydrophobicity. An example gradient is as follows:

-

0-10 min: 3% to 40% Solvent B

-

10-15 min: 40% to 98% Solvent B

-

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 350 nm for phenolic compounds.[4]

-

Fraction Collection and Analysis: Collect the peak corresponding to this compound. The purity of the collected fraction can be confirmed by analytical HPLC and mass spectrometry. A purity of over 97% can be achieved with this method.[5]

Structural Elucidation

The complex structure of this compound is elucidated using a combination of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol:

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as DMSO-d6.

-

Mass Spectrometry: Obtain high-resolution mass spectra to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy:

-

1D NMR: Acquire 1H and 13C NMR spectra to identify the types of protons and carbons present in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

-

Quantitative Data

Content in Leontopodium alpinum Callus Cultures

The concentration of this compound and its analogues in callus cultures can be quantified using UPLC-MS/MS.

| Compound | Content in Callus Culture Extract (mg/g dry weight) |

| This compound A | 57.13% (of the dry-frozen extract) |

| This compound B | Not specified, but present |

| Chlorogenic acid | Part of the 57.13% major constituents |

| 3,5-dicaffeoylquinic acid | Part of the 57.13% major constituents |

Table compiled from data in[1][6].

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays.

| Assay | This compound | Trolox | Resorcinol |

| TEAC (Trolox Equivalent Antioxidant Capacity) | 1.53 ± 0.11[7] | 1.00 (by definition) | Not reported |

| Briggs-Rauscher (BR) Oscillating Reaction | ~2 times more effective than Trolox[7] | - | ~4 times less effective than this compound[7] |

| DNA Protection (IC50) | 1.89 µM | Not reported | Not reported |

Table compiled from data in[7].

Visualizations

Experimental Workflow

Caption: Workflow for the extraction, purification, and structural elucidation of this compound.

Signaling Pathway

This compound has been shown to inhibit the OPN3-calcium signaling pathway, which is activated by blue light and contributes to skin damage.[8][9]

Caption: Inhibition of the OPN3-calcium signaling pathway by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leontopodium Alpinum Callus Culture Extract (Explained + Products) [incidecoder.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts [mdpi.com]

Leontopodic Acid: A Deep Dive into its Natural Sources and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leontopodic acid, a highly substituted glucaric acid derivative, has garnered significant attention in the scientific community for its potent antioxidant and DNA-protecting properties.[1] This whitepaper provides a comprehensive overview of the natural sources of this compound and delves into its putative biosynthetic pathway, offering valuable insights for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, specifically within the Asteraceae family. The primary and most well-documented natural source is Leontopodium alpinum Cass., commonly known as Edelweiss.[1][2] This resilient mountain flower, native to the Alps, Pyrenees, and Himalayas, produces this compound as a protective measure against the harsh environmental conditions at high altitudes, including strong UV radiation.[3][4][5]

Beyond Leontopodium alpinum, chemosystematic studies have confirmed the presence of leontopodic acids in other species within the genera Gnaphalium, Filago, and Antennaria.[1] However, the concentration of this compound in these species is generally lower than in Edelweiss.

Due to the protected status of wild Leontopodium alpinum in many regions, sustainable production methods have been developed.[1] Plant cell culture, particularly the use of callus cultures, has emerged as a viable and controlled method for producing this compound.[6][7][8] These cultures can be grown in bioreactors, offering a scalable and season-independent source of this valuable compound.[3]

Quantitative Analysis of this compound

The concentration of this compound varies depending on the plant part and the cultivation method. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Analysis of Leontopodic Acids in Leontopodium alpinum Callus Culture Extract (LACCE)

| Compound | Content (μg/g of Dry-Frozen Extract) | Reference |

| This compound A | Not specified individually | [6] |

| This compound B | Not specified individually | [6] |

| Total (A+B) | Represents > 57% (m/m) of the dry-frozen extract | [6][9] |

Table 2: Quantitative Analysis of Leontopodic Acids in Leontopodium alpinum Callus Culture Extract (UPLC-MS/MS)

| Compound | Content (μg/mL) | Reference |

| This compound A | 184.13 ± 6.21 | [10] |

| This compound B | 161.10 ± 3.85 | [10] |

Biosynthesis of this compound

While the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, its chemical structure provides significant clues about its precursor molecules and the metabolic routes involved.[1] this compound is a derivative of D-glucaric acid, which is esterified with caffeoyl and 3-hydroxybutanyl groups.[1][6]

The proposed biosynthetic pathway likely involves the convergence of three primary metabolic pathways:

-

The Shikimic Acid Pathway: This pathway produces aromatic amino acids, including phenylalanine, which is the precursor for caffeic acid.

-

The Pentose Phosphate Pathway: This pathway is a likely source of the D-glucaric acid backbone.

-

Ketone Body Metabolism: The 3-hydroxybutanyl moiety is likely derived from the metabolism of ketone bodies.

Below is a diagram illustrating the hypothetical biosynthetic pathway of this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

From Plant Material (Leontopodium alpinum):

A common method involves a solvent-based extraction.[1]

-

Milling and Sieving: The aerial parts of the plant are milled and sieved to increase the surface area for extraction.

-

Solvent Extraction: The plant material is then extracted with a mixture of methanol and water.

-

Solid-Phase Extraction (SPE): The crude extract is further purified using SPE. A resin such as Amberlite XAD-4 is used to adsorb the phenolic compounds.

-

Elution: The adsorbed compounds, including this compound, are then eluted with a solvent like 80% ethanol.[1]

From Callus Cultures:

-

Homogenization: The cultured cells are homogenized.

-

Ethanol Extraction: The homogenized cells are extracted with ethanol.[1]

-

Purification: The subsequent purification steps are similar to those used for plant material, involving SPE.

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Caption: General workflow for this compound extraction.

Quantitative Analysis by UPLC-MS/MS

Quantitative determination of leontopodic acids A and B can be performed using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[6][10]

-

Standard Preparation: Prepare a 5-point calibration curve for each analyte (this compound A and B) using reference standards (e.g., 0.1–40 µg/mL).[6]

-

Chromatographic Separation: Utilize a suitable UPLC system and column for separation.

-

Mass Spectrometric Detection: Employ a mass spectrometer for detection and quantification. The analysis is typically performed using the TargetLynx module of MassLynx software by measuring the molecular peak areas of the analytes.[6]

-

Validation: Assess injection repeatability by injecting standards multiple times to ensure the relative standard deviation (RSD) is within an acceptable range (e.g., less than 3.85%).[6]

Induction and Maintenance of Leontopodium alpinum Callus Cultures

-

Explant Preparation: Collect and sterilize leaf tissue from Leontopodium alpinum.[3][11]

-

Callus Induction: Place the sterilized explants on a suitable culture medium (e.g., Murashige and Skoog medium) supplemented with plant growth hormones to induce callus formation.[3][11]

-

Subculturing: Regularly transfer the induced callus to fresh medium to maintain growth and viability.

-

Suspension Cultures: For larger-scale production, transfer the callus cultures to a liquid suspension medium and grow in bioreactors.[1][3]

Signaling Pathways Modulated by this compound

While not directly related to its biosynthesis, it is noteworthy that this compound has been shown to modulate several key cellular signaling pathways, which contributes to its biological activity. For instance, it has been demonstrated to inhibit the NF-κB signaling pathway and the OPN3-calcium signaling pathway, which are involved in inflammation and cellular stress responses.[1][10]

The following diagram depicts the inhibitory effect of this compound on the OPN3-calcium signaling pathway, which is relevant to its protective effects against blue light-induced skin damage.

Caption: Inhibition of the OPN3-calcium signaling pathway.

Conclusion

This compound, primarily sourced from Leontopodium alpinum, stands out as a promising natural compound with significant therapeutic potential. While its complete biosynthetic pathway is yet to be fully elucidated, the identification of its precursors provides a solid foundation for further investigation. The development of sustainable production methods through callus cultures ensures a reliable supply for research and commercial applications. The detailed experimental protocols provided in this guide offer a practical resource for scientists working on the extraction, analysis, and production of this remarkable molecule. Further research into the enzymatic steps of its biosynthesis could open new avenues for metabolic engineering and enhanced production of this compound and its derivatives.

References

- 1. This compound [benchchem.com]

- 2. Leontopodium Alpinum Flower/Leaf Extract - Descrizione [tiiips.com]

- 3. WO2016113659A1 - Use of plant cells of leontopodium alpinum for a cosmetic treatment and corresponding active ingredient - Google Patents [patents.google.com]

- 4. thebodyshop.com [thebodyshop.com]

- 5. biouslabs.com [biouslabs.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Leontopodic Acid Derivatives and Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leontopodic acid, a highly substituted glucaric acid derivative isolated from the alpine plant Leontopodium alpinum (Edelweiss), has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of this compound, its natural analogues, and the current state of knowledge regarding its derivatives. The document is intended to serve as a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

This compound and its primary natural analogue, this compound B, are characterized by a D-glucaric acid backbone esterified with multiple caffeoyl groups. This compound A is further distinguished by the presence of a 3-hydroxybutanoate moiety.[1] These structural features are believed to be central to their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This guide will delve into the specifics of these biological effects, the methodologies used to assess them, and the underlying molecular mechanisms.

Quantitative Biological Activity Data

The biological efficacy of this compound and its analogues has been quantified in various in vitro and cellular assays. The following tables summarize the key findings to facilitate comparison and aid in structure-activity relationship (SAR) analysis.

| Compound | Assay | Target/Marker | Activity | Concentration | Reference |

| This compound | DNA Protection (3D Assay) | DNA damage | IC50: 1.89 mM | - | [3] |

| This compound | Briggs-Rauscher (BR) Model | Free radicals | r.a.c.: 3.4 ± 0.5 | - | [3] |

| This compound | Trolox Equivalent Antioxidant Capacity (TEAC) | Free radicals | TEAC value: 1.53 ± 0.11 | - | [3] |

| Leontopodic Acids | Briggs-Rauscher (BR) Assay | Free radicals | ~4x more active than resorcinol | - | [4] |

| Leontopodic Acids | Trolox Equivalent Antioxidant Capacity (TEAC) | Free radicals | ~2x the efficacy of Trolox | - | [4] |

| Compound/Extract | Cell Line/System | Target/Marker | Effect | Concentration | Reference |

| This compound A | Human Foreskin Fibroblasts (HFF-1) | MMP-1 Expression | Significant reduction | 20 µM | [1] |

| This compound B | Human Foreskin Fibroblasts (HFF-1) | MMP-1 Expression | Significant reduction | 20 µM | [1] |

| This compound A | Human Foreskin Fibroblasts (HFF-1) | Collagen Type I (COL-I) Expression | Significant promotion | 20 µM | [1] |

| This compound A | Human Foreskin Fibroblasts (HFF-1) | Reactive Oxygen Species (ROS) | More pronounced scavenging effect than this compound B | - | [1] |

| This compound A | Human Foreskin Fibroblasts (HFF-1) | Opsin 3 (OPN3) Expression | Significant reduction | 20 µM | [1] |

| This compound | Human Keratinocytes (PHKs) | IL-8, IP-10, MCP-1, GM-CSF release (TNFα + IFNγ induced) | Dose-dependent inhibition | 10-50 µg/mL | [5] |

| This compound | U937 cells | Glutathione peroxidase (GPX) | Increased activity | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Antioxidant Activity Assays

This assay assesses the ability of a compound to act as a free radical scavenger.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Test compounds (this compound derivatives/analogues)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a range of concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Include a blank control containing only the solvent and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined from a dose-response curve.

This assay measures the antioxidant capacity of a substance compared to the standard antioxidant, Trolox.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~734 nm

Procedure:

-

Preparation of ABTS•+ Radical Cation Solution:

-

Prepare a stock solution of ABTS and potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Standard and Sample Preparation:

-

Prepare a series of standard solutions of Trolox in the appropriate solvent.

-

Prepare solutions of the test compounds at various concentrations.

-

-

Assay:

-

Add a small volume of the standard or test compound solution to the wells of a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage inhibition of absorbance is calculated, and the results are expressed as Trolox Equivalents (TE), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

Cellular Assays

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Cell culture reagents

-

Human Foreskin Fibroblasts (HFF-1) or other relevant cell line

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MMP-1, anti-COL-I, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture HFF-1 cells to a suitable confluency and treat them with this compound derivatives/analogues at various concentrations for a specified time. A vehicle control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-MMP-1 or anti-COL-I) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of MMP-1 and COL-I.

This method quantifies the levels of ROS within cells.

Materials:

-

Cell culture reagents and a suitable cell line

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Phosphate buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat them with the test compounds, along with positive (e.g., H₂O₂) and negative controls.

-

Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a solution containing DCFH-DA and incubate in the dark at 37°C for a specified time (e.g., 30 minutes). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

-

Washing: Wash the cells to remove excess probe.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Excite the DCF at ~488 nm and measure the emission at ~525 nm.

-

Analysis: The mean fluorescence intensity of the cell population is proportional to the amount of intracellular ROS.

This protocol measures changes in intracellular calcium concentration.

Materials:

-

Cell culture reagents and a suitable cell line

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127 (to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cells.

-

Dye Loading:

-

Resuspend the cells in a loading buffer containing the calcium-sensitive dye and Pluronic F-127.

-

Incubate the cells in the dark at 37°C for a defined period to allow the dye to enter the cells and be de-esterified.

-

-

Washing: Wash the cells to remove extracellular dye.

-

Baseline Measurement: Resuspend the cells in HBSS and acquire a baseline fluorescence reading on the flow cytometer.

-

Stimulation: While acquiring data, add the stimulus (e.g., an agonist that induces calcium influx) to the cell suspension.

-

Data Acquisition: Continue to record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Analysis: The change in fluorescence intensity over time reflects the influx of calcium into the cytoplasm.

Signaling Pathways and Experimental Workflows

This compound and its analogues have been shown to modulate key signaling pathways involved in inflammation and cellular responses to stress. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for evaluating these compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. This compound has been suggested to exert its anti-inflammatory effects by inhibiting this pathway.

OPN3/Ca2+-Dependent Signaling Pathway in Skin Photoaging

This compound A has been shown to protect against blue light-induced skin damage by modulating the OPN3/Ca2+-dependent signaling pathway.

Experimental Workflow for Evaluating this compound Derivatives

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogues.

Synthesis of this compound Derivatives and Analogues

The chemical synthesis of this compound and its analogues presents a significant challenge due to the complex, highly substituted, and stereochemically intricate nature of the glucaric acid core.[1] The literature on the total synthesis and the generation of a diverse library of analogues is currently limited.

The creation of derivatives would likely necessitate sophisticated protection-deprotection strategies to selectively modify the hydroxyl groups of the glucaric acid backbone or the caffeoyl moieties.[1]

One reported approach for a related compound involves the enzymatic synthesis of caffeoylglucaric acid from chlorogenic acid and glucaric acid using a protein preparation from tomato cotyledons. This suggests that biocatalytic methods could be a potential avenue for the synthesis of these complex natural products.

Given the nascent stage of synthetic exploration, this area represents a significant opportunity for medicinal chemists to develop novel synthetic routes and generate a wider array of analogues for comprehensive structure-activity relationship studies. Such studies are crucial for optimizing the therapeutic potential of this promising class of natural products.

Conclusion and Future Directions

This compound and its natural analogues exhibit a compelling range of biological activities, particularly as antioxidant and anti-inflammatory agents. Their demonstrated effects on key cellular pathways involved in skin health and inflammation underscore their potential as lead compounds for the development of new therapeutics.

This technical guide has summarized the available quantitative data, provided detailed experimental protocols for the evaluation of these compounds, and visualized the key signaling pathways they modulate. However, a notable gap in the current research landscape is the limited exploration of synthetic derivatives and a comprehensive understanding of their structure-activity relationships.

Future research should focus on:

-

Development of robust synthetic strategies to enable the creation of a diverse library of this compound analogues.

-

Systematic structure-activity relationship (SAR) studies to identify the key structural motifs responsible for their biological activities and to optimize potency and selectivity.

-

In-depth investigation of their mechanisms of action in a broader range of disease models.

-

Preclinical and clinical evaluation of the most promising candidates to translate the in vitro findings into tangible therapeutic benefits.

By addressing these areas, the full therapeutic potential of this compound derivatives and analogues can be unlocked, paving the way for novel treatments for a variety of inflammatory and age-related conditions.

References

- 1. This compound [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Leontopodic Acid: A Technical Guide for Researchers

Abstract

Leontopodic acid, a prominent bioactive natural product isolated from Leontopodium alpinum (Edelweiss), has garnered significant interest for its potent antioxidant and DNA-protecting properties. The structural elucidation of this complex molecule was a notable achievement, relying on a synergistic application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data of this compound, intended for researchers, scientists, and professionals in drug development. We present a summary of the available NMR and MS data in structured tables, detail the experimental protocols for these analyses, and include visualizations to illustrate the analytical workflow.

Introduction

This compound is a highly substituted glucaric acid derivative. Its intricate structure, featuring multiple ester linkages to caffeoyl and 3-hydroxybutanoate moieties, necessitates the use of sophisticated analytical methods for its characterization.[1] The definitive structural assignment was first reported by Schwaiger et al. in 2005, and their work remains the foundational reference for the spectroscopic data of this compound.[1] This document collates and presents this critical data in an accessible format for researchers.

Spectroscopic Data of this compound

The structural determination of this compound was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While the original publication by Schwaiger et al. (2005) in Tetrahedron contains the definitive ¹H and ¹³C NMR data, this information is not fully available in the public domain through standard searches. The following tables are based on references to this primary work and typical chemical shifts for similar structural motifs. The complete assignment requires access to the original publication's supplementary data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Aromatic Protons | 6.8 - 7.6 | m | Caffeoyl moieties | |

| Vinylic Protons | 6.3 - 7.8 | d | ~16 | Caffeoyl moieties (trans) |

| Glucaric Acid Protons | 4.5 - 5.5 | m | H-2, H-3, H-4, H-5 | |

| 3-Hydroxy-butanoate Protons | 1.2 - 4.2 | m | CH₃, CH₂, CH |

Note: This table is a representative summary. Exact chemical shifts and coupling constants are detailed in Schwaiger et al., Tetrahedron, 2005.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm | Assignment |

| Carbonyls (Ester, Acid) | 165 - 175 | Caffeoyl, Glucaric Acid, 3-Hydroxybutanoate |

| Aromatic/Vinylic Carbons | 110 - 150 | Caffeoyl moieties |

| Glucaric Acid Carbons | 70 - 80 | C-2, C-3, C-4, C-5 |

| 3-Hydroxy-butanoate Carbons | 20 - 70 | CH₃, CH₂, CH |

Note: This table is a representative summary. Exact chemical shifts are detailed in Schwaiger et al., Tetrahedron, 2005.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is the primary method for determining the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₇H₃₄O₁₉ |

| Molecular Weight | 782.7 g/mol |

| Ionization Mode | ESI- (Negative Ion Mode) |

| [M-H]⁻ | m/z 781 |

| Key Fragment Ions | m/z values corresponding to the loss of caffeoyl and 3-hydroxybutanoate moieties. |

Note: Detailed fragmentation pathways and the m/z of all fragment ions are crucial for structural confirmation and are available in specialized literature.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of this compound and similar natural products.

Isolation of this compound

A typical isolation procedure involves the extraction of the plant material (Leontopodium alpinum) with a polar solvent, followed by chromatographic purification.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers to ensure adequate resolution of the complex proton and carbon signals.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, commonly methanol-d₄ or DMSO-d₆.

-

Instrument: A Bruker Avance (or similar) spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the carbon signals.

-

2D NMR: A suite of 2D experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the identification and quantification of this compound.

-

Chromatography System: An Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid, is commonly used.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.

-

MS/MS Analysis: Collision-Induced Dissociation (CID) is used to fragment the precursor ion ([M-H]⁻) to obtain structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of a natural product like this compound.

Conclusion

The spectroscopic data for this compound, primarily from NMR and MS, are fundamental to its identification, quantification, and further research into its biological activities. While the definitive quantitative data is embedded within specialized scientific literature, this guide provides a structured overview and representative protocols to aid researchers in their work with this significant natural product. For detailed and precise spectroscopic assignments, consulting the primary literature, particularly the work of Schwaiger et al. (2005), is strongly recommended.

References

A Technical Guide to the Antioxidant and DNA-Protecting Properties of Leontopodic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leontopodic acid, a highly substituted glucaric acid derivative isolated from Leontopodium alpinum (Edelweiss), has demonstrated significant promise as a potent antioxidant and DNA-protective agent. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanisms of action, supported by quantitative data from various in vitro assays. Detailed experimental protocols for key assays are outlined to facilitate further research and development. Furthermore, this guide visualizes the known signaling pathways influenced by this compound, offering a comprehensive resource for professionals in the fields of dermatology, cosmetics, and cellular protection.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to cellular damage, premature aging, and the pathogenesis of various diseases. ROS can directly damage cellular macromolecules, including lipids, proteins, and DNA, leading to impaired cellular function and genomic instability. This compound, a natural compound found in the resilient Edelweiss plant, has emerged as a compelling candidate for mitigating oxidative damage due to its pronounced free radical scavenging and DNA-protecting capabilities.[1] This document serves as a technical guide to the antioxidant and DNA-protective properties of this compound, consolidating available data and methodologies to support further scientific investigation and application.

Quantitative Antioxidant and DNA-Protecting Activity

The antioxidant and DNA-protective efficacy of this compound has been quantified through a variety of in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Result | Reference Compound | Source(s) |

| Trolox Equivalent Antioxidant Capacity (TEAC) | TEAC value of 1.53 ± 0.11 (twice the efficacy of Trolox) | Trolox | [2][3] |

| Briggs-Rauscher (BR) Oscillating Reaction | Relative antioxidant capacity [(r.a.c.)m] of 3.4 ± 0.5 (up to four times greater than resorcinol) | Resorcinol | [2][3] |

| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Assay | Strong free radical scavenging activity demonstrated (specific IC50 not provided in sources) | - | [4] |

Table 2: DNA-Protecting Activity of this compound

| Assay | Endpoint | Result | Source(s) |

| 3D (DNA-Damage Detection) Method | DNA Protection | IC50: 1.89 μM | [2] |

| Cellular ROS Reduction (HFF-1 cells) | ROS Scavenging | Significant reduction in ROS formation | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant and DNA-protecting properties.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the chosen solvent.

-

In a 96-well plate, add a specific volume of the sample or control to the DPPH solution. A typical ratio is 1:10 (e.g., 20 µL sample to 180 µL DPPH solution).[4]

-

Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for cell uptake and metabolism.

-

Materials:

-

Human Foreskin Fibroblasts (HFF-1) or other suitable cell line

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical initiator

-

This compound

-

Quercetin (as a positive control)

-

96-well black, clear-bottom plate

-

-

Procedure:

-

Seed cells in the 96-well plate and culture until confluent.

-

Wash the cells with PBS.

-

Treat the cells with different concentrations of this compound or quercetin, along with DCFH-DA, for a specified incubation period (e.g., 1 hour).

-

Wash the cells with PBS to remove extracellular compounds.

-

Induce oxidative stress by adding the peroxyl radical initiator (e.g., AAPH).

-

Immediately measure the fluorescence intensity kinetically over time using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

-

The antioxidant activity is determined by the reduction in fluorescence in the presence of this compound compared to the control.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Materials:

-

Cell suspension treated with this compound and an oxidative stressor (e.g., H₂O₂)

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline or neutral electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with image analysis software

-

-

Procedure:

-

Embed the cell suspension in a thin layer of low melting point agarose on a microscope slide.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Place the slides in an electrophoresis tank filled with either alkaline or neutral buffer. Alkaline conditions are used to detect both single and double-strand breaks, while neutral conditions primarily detect double-strand breaks.

-

Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its protective effects through the modulation of specific cellular signaling pathways.

OPN3/Ca²⁺-Dependent Signaling Pathway in Blue Light-Induced Skin Damage

Recent studies have elucidated the role of this compound in mitigating the damaging effects of blue light on skin cells. The proposed mechanism involves the inhibition of the Opsin 3 (OPN3)/Calcium (Ca²⁺)-dependent signaling pathway.[1][6]

Blue light exposure can activate OPN3, a non-visual opsin present in skin fibroblasts. This activation leads to an influx of calcium ions (Ca²⁺) into the cell, which in turn triggers a downstream cascade resulting in increased production of Matrix Metalloproteinase-1 (MMP-1). MMP-1 is an enzyme that degrades collagen, a key structural protein in the skin, leading to wrinkles and loss of elasticity. This compound has been shown to curb this process by reducing the expression of OPN3 and inhibiting the subsequent Ca²⁺ influx and ROS production.[1][3] This action helps to maintain collagen levels and protect the skin from photoaging.

Caption: this compound's inhibition of the OPN3/Ca²⁺ pathway.

Potential Involvement of the Nrf2/ARE Pathway

While direct evidence is still emerging, the potent antioxidant properties of this compound suggest a potential interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response, upregulating the expression of a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

Phytochemicals with strong antioxidant capabilities often act as Nrf2 activators. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative damage. Further research is warranted to elucidate the specific role of this compound in modulating this critical protective pathway.

Caption: Potential mechanism of this compound via the Nrf2/ARE pathway.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for assessing the antioxidant and DNA-protective properties of this compound.

Caption: General workflow for assessing this compound's properties.

Conclusion

This compound exhibits robust antioxidant and DNA-protective properties, positioning it as a valuable compound for further investigation in the development of novel therapeutics and advanced cosmetic formulations. Its demonstrated ability to scavenge free radicals, protect DNA from oxidative damage, and modulate key signaling pathways involved in skin photoaging underscores its potential to mitigate the detrimental effects of oxidative stress. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers and scientists dedicated to harnessing the therapeutic potential of this remarkable natural compound. Further in vivo studies are essential to fully validate its efficacy and safety for human applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Leontopodium Alpinum Callus Extract - Descrizione [tiiips.com]

- 3. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Leontopodic Acid: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leontopodic acid, a highly substituted glucaric acid derivative isolated from Leontopodium alpinum (Edelweiss), has emerged as a potent bioactive compound with significant therapeutic potential.[1] Its multifaceted mechanism of action is rooted in its profound antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound. Key mechanisms include the direct neutralization of free radicals, inhibition of pro-inflammatory signaling cascades, and robust protection of the dermal extracellular matrix by inhibiting matrix metalloproteinases (MMPs) while promoting collagen synthesis.[1][3][4] Furthermore, a novel pathway involving the opsin 3 (OPN3) receptor has been identified, explaining its protective effects against blue light-induced cellular damage.[1][3][5] This document consolidates current research, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to serve as a comprehensive resource for ongoing research and development.

Core Mechanisms of Action

This compound exerts its biological effects through several interconnected mechanisms, primarily centered on mitigating cellular stress and inflammation and protecting the structural integrity of tissues.

Antioxidant and Cytoprotective Activity

The chemical structure of this compound, incorporating caffeic acid units, endows it with potent antioxidant capabilities.[1] Its efficacy in neutralizing free radicals has been reported to be several times greater than that of standard antioxidants like Trolox and resorcinol in certain assays.[1][3][6] The antioxidant action is twofold:

-

Direct Radical Scavenging: this compound directly neutralizes existing free radicals, a property quantified in various in vitro assays.[1]

-

Reduction of Reactive Oxygen Species (ROS): In cellular models, it effectively curbs the formation of ROS and mitigates oxidative stress, which is a key driver of cellular damage and aging.[1][3] This includes protecting cellular DNA from oxidative damage, as demonstrated by a low IC50 value of 1.89 μM in a DNA protection assay.[7] In U937 cells, it has also been shown to increase the activity of glutathione peroxidase (GPX), an endogenous antioxidant enzyme.[3]

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by intervening in key signaling pathways and reducing the expression of inflammatory mediators.[8][9]

-

Inhibition of Pro-inflammatory Mediators: In human umbilical vein endothelial cells (HUVECs), extracts containing this compound inhibit the gene expression of IL-6 and Vascular Cell Adhesion Molecule 1 (VCAM1) following induction by lipopolysaccharide (LPS).[1][8]

-

Suppression of Chemokine and Growth Factor Release: In human keratinocytes stimulated with TNFα + IFNγ, this compound was found to be the primary component responsible for the dose-dependent inhibition of key chemokines (IL-8, IP-10, MCP-1) and growth factors (GM-CSF).[8][10][11]

-

Modulation of Inflammatory Markers: It suppresses the expression of inflammatory markers such as COX-2 and iNOS, which are often elevated after UVB exposure.[4]

Dermal Protection and Anti-Aging Mechanisms

This compound is a key active ingredient in anti-aging skincare due to its ability to protect and maintain the extracellular matrix (ECM) of the skin.[9]

-

Inhibition of Matrix Metalloproteinases (MMPs): A primary mechanism in skin aging is the degradation of collagen by MMPs. This compound A has been shown to significantly inhibit the secretion of MMP-1 in human fibroblast models at a concentration of 20 μM, thereby preserving the integrity of the ECM.[1][3] It also helps reduce the activity of MMP-2, an enzyme that breaks down collagen.[4]

-

Promotion of Collagen Synthesis: In addition to preventing collagen breakdown, this compound A actively boosts the expression of Type I Collagen (COL-I).[1][3][5]

-

Protection Against Glycation: this compound exhibits protective properties against glycation, a process where sugar molecules react with proteins like collagen and elastin, causing them to become stiff and leading to loss of elasticity and wrinkle formation.[2]

-

Strengthening the Skin Barrier: It supports the skin's barrier function by promoting the expression of essential proteins like filaggrin.[2]

Signaling Pathways Modulated by this compound

This compound's effects are underpinned by its interaction with specific cellular signaling pathways. The following diagrams illustrate these interactions.

Blue Light-Induced Skin Damage Pathway

Recent studies have elucidated a specific mechanism by which this compound protects against blue light-induced damage in human fibroblasts.[1][3][12] The proposed pathway involves the inhibition of the OPN3-calcium signaling axis.

Caption: this compound's inhibition of the OPN3-mediated blue light damage pathway.

General Anti-Inflammatory Pathway

This compound mitigates inflammation by suppressing the release of key pro-inflammatory molecules, a process often mediated by the NF-κB signaling pathway.[1][8]

Caption: this compound's suppression of pro-inflammatory mediator release.

Quantitative Efficacy Data

The bioactivity of this compound has been quantified in several standardized assays. The tables below summarize the key findings.

Table 1: Antioxidant and Cytoprotective Activity

| Assay/Parameter | Endpoint | Result | Reference |

|---|---|---|---|

| TEAC Assay | Antioxidant Capacity | 1.53 ± 0.11 TEAC Value | [7] |

| Briggs-Rauscher Model | Antioxidant Capacity | 3.4 ± 0.5 (r.a.c.)m | [7] |

| Comparative Efficacy | Radical Scavenging | ~2x Trolox, ~4x Resorcinol | [3][6] |

| 3D DNA Protection Assay | DNA Damage Prevention | IC50: 1.89 μM |[7] |

Table 2: Dermal Protection and Anti-Inflammatory Activity

| Model System | Target/Endpoint | Concentration | Result | Reference |

|---|---|---|---|---|

| Human Fibroblasts (HFF-1) | MMP-1 Secretion | 20 μM | Significant Inhibition | [1][3] |

| Human Fibroblasts (HFF-1) | OPN3 Expression | 20 μM | Significant Reduction | [3][6] |

| Human Fibroblasts (HFF-1) | Collagen I (COL-I) Expression | 20 μM | Significant Boost | [3][5] |

| Human Keratinocytes | Chemokine/Growth Factor Release | 10-50 µg/mL (of extract) | Dose-dependent Inhibition | [8][10][11] |

| HUVECs | IL-6, VCAM1 Gene Expression | 10-50 µg/mL (of extract) | Inhibition |[1][8] |

Key Experimental Protocols

The mechanisms of this compound have been investigated using a range of in vitro models and analytical techniques.

Cell Culture and Treatment Models

-

Cell Lines:

-

Human Foreskin Fibroblasts (HFF-1): Used to model blue light-induced skin damage and evaluate effects on collagen and MMP-1.[1][3][5]

-

Primary Human Keratinocytes (PHKs): Employed to study inflammatory responses to stimuli like TNFα + IFNγ and UV radiation.[8][10][11]

-

Human Umbilical Vein Endothelial Cells (HUVECs): Used as a model for vascular inflammation, particularly in response to LPS.[1][8]

-

HaCaT (Human Keratinocyte Cell Line): Utilized for assessing cytotoxicity and antioxidant rescue from H₂O₂-induced stress.[13][14]

-

-

Inflammatory/Damage Induction:

-

Blue Light Irradiation: HFF-1 cells are exposed to blue light to induce photoaging, ROS production, and activation of the OPN3 pathway.[12]

-

LPS Treatment: HUVECs are treated with lipopolysaccharide to simulate a bacterial inflammatory response and measure the expression of inflammatory genes.[1][8]

-

Cytokine Cocktail (TNFα + IFNγ): PHKs are treated with this combination to induce a maximal inflammatory response and measure chemokine release.[8][10]

-

Analytical Methods

-

Protein Expression and Secretion:

-

Cellular Processes:

-

Antioxidant Capacity:

Experimental Workflows

The following diagrams illustrate common experimental workflows used in the study of this compound.

Caption: Generalized workflow for assessing this compound's cellular effects.

Caption: Standard workflow for determining direct antioxidant capacity via DPPH assay.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its mechanisms of action—spanning potent antioxidant, anti-inflammatory, and specific anti-aging pathways—are well-supported by in vitro evidence. The compound's ability to inhibit the OPN3-calcium pathway in response to blue light highlights a novel and highly relevant mechanism for dermatological applications.[3][6] Future research should focus on in vivo models to validate these findings and explore the bioavailability and metabolic fate of this compound. Furthermore, elucidating its precise interactions with upstream signaling components, such as transcription factors NF-κB and AP-1, will provide a more complete understanding of its regulatory effects on gene expression.[12] The data compiled in this guide underscore the significant potential of this compound in the development of next-generation treatments for inflammatory conditions and age-related tissue degeneration.

References

- 1. This compound [benchchem.com]

- 2. belleluce.ch [belleluce.ch]

- 3. mdpi.com [mdpi.com]

- 4. skintypesolutions.com [skintypesolutions.com]

- 5. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leontopodium Alpinum Flower/Leaf Extract - Descrizione [tiiips.com]

- 8. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prescription-professional.nl [prescription-professional.nl]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells | Semantic Scholar [semanticscholar.org]

- 12. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Pharmacological Profile of Leontopodic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leontopodic acid, a highly substituted glucaric acid derivative isolated from the alpine plant Leontopodium alpinum (Edelweiss), has emerged as a compound of significant interest in pharmacological research. Its unique chemical structure, featuring caffeic acid and 3-hydroxybutyric acid moieties, underpins a diverse range of biological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams.

Core Pharmacological Activities

This compound exhibits a compelling multi-target pharmacological profile, with primary activities demonstrated in the realms of antioxidant, anti-inflammatory, and skin-protective effects.

Antioxidant Properties

This compound is a potent antioxidant, acting through direct free radical scavenging and modulation of endogenous antioxidant defense systems. Its efficacy has been quantified in various in vitro assays, demonstrating superior activity compared to some standard antioxidants.

Table 1: Quantitative Antioxidant Activity of this compound

| Assay | Result | Comparator | Reference |

| Trolox Equivalent Antioxidant Capacity (TEAC) | 1.53 ± 0.11 | Trolox (TEAC = 1.0) | |

| DNA Protection (3D Assay) | IC50: 1.89 μM | - |

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the production and release of pro-inflammatory mediators. This activity is crucial in its potential therapeutic applications for inflammatory conditions. A key mechanism is the modulation of the NF-κB signaling pathway.

Table 2: Inhibition of Pro-inflammatory Cytokine and Chemokine Release by this compound in Primary Human Keratinocytes (PHKs)

| Mediator | IC50 Value (μg/mL) |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 23 |

| Interferon gamma-induced Protein 10 (IP-10) | 51 |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 51 |

Data derived from studies on primary human keratinocytes stimulated with TNFα and IFNγ.

Skin Protective and Anti-Aging Properties

A significant area of research for this compound is in dermatology, particularly in counteracting the effects of skin aging and environmental damage, such as that induced by blue light. Its mechanisms include the stimulation of collagen synthesis and the inhibition of collagen-degrading enzymes.

Table 3: Effects of this compound on Key Biomarkers in Human Foreskin Fibroblasts (HFF-1)

| Biomarker | Effect | Concentration | Cell Model |

| Collagen I (COL-I) Expression | Significantly Increased | 20 μM | HFF-1 |

| Matrix Metalloproteinase-1 (MMP-1) Secretion | Significantly Decreased | 20 μM | HFF-1 |

| Reactive Oxygen Species (ROS) Generation | Significantly Curbed | 20 μM | HFF-1 |

| Calcium Influx (Ca2+) | Significantly Hindered | 20 μM | HFF-1 |

| Opsin 3 (OPN3) Expression | Significantly Reduced | 20 μM | HFF-1 |

Data from studies investigating the effects of this compound on blue light-induced damage in HFF-1 cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

Inhibition of the OPN3-Calcium Signaling Pathway

In the context of blue light-induced skin damage, this compound has been shown to inhibit the OPN3-calcium signaling pathway. OPN3, a G protein-coupled receptor, acts as a sensor for blue light, and its activation leads to an increase in intracellular calcium, which in turn triggers a cascade of events leading to increased MMP-1 expression and collagen degradation. This compound mitigates this by reducing OPN3 expression and curbing the subsequent calcium influx.

Caption: Inhibition of the OPN3-Calcium Signaling Pathway by this compound.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. Upon activation by pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can interfere with this cascade, leading to a reduction in the production of inflammatory mediators.

Caption: Modulation of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

Cell Viability (CCK-8) Assay

This assay is used to determine the cytotoxicity of this compound and to establish non-toxic concentrations for subsequent cellular experiments.

-

Cell Line: Human Foreskin Fibroblasts (HFF-1).

-

Method:

-

Seed HFF-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 12 hours.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 μM) for 24 hours.

-

Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells.

-

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) Cytotoxicity Assay.

MMP-1 Secretion Assay (ELISA)

This assay quantifies the amount of MMP-1 secreted by cells into the culture medium.

-

Cell Line: Human Foreskin Fibroblasts (HFF-1).

-

Method:

-

Culture HFF-1 cells to confluence in appropriate culture vessels.

-

Treat cells with this compound at the desired concentrations (e.g., 20 μM) with or without a stimulus (e.g., blue light exposure).

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the concentration of MMP-1 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

The results are typically expressed as the concentration of MMP-1 (e.g., in ng/mL) and normalized to the cell number or total protein content.

-

Collagen I Synthesis Assay

This assay measures the production of Collagen I by cells.

-

Cell Line: Human Foreskin Fibroblasts (HFF-1).

-

Method:

-

Plate HFF-1 cells and allow them to adhere and grow.

-

Treat the cells with this compound at various concentrations.

-

After an incubation period (e.g., 72 hours), the amount of Collagen I can be quantified.

-

For secreted collagen: Collect the cell culture supernatant and measure the Collagen I concentration using an ELISA kit.

-

For cell-associated collagen: Lyse the cells and measure the intracellular Collagen I content by Western blotting or ELISA.

-

Conclusion

This compound presents a compelling pharmacological profile characterized by potent antioxidant, anti-inflammatory, and skin-protective activities. Its ability to modulate key signaling pathways, such as the OPN3-calcium and NF-κB pathways, provides a mechanistic basis for its observed effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable natural compound. Future investigations should focus on elucidating its in vivo efficacy, safety profile, and potential for clinical applications.

Leontopodium alpinum: A Comprehensive Technical Guide to Leontopodic Acid for Researchers and Drug Development Professionals

Introduction

Leontopodium alpinum, commonly known as Edelweiss, is a perennial herb belonging to the Asteraceae family that thrives in the challenging alpine climate.[1][2] Traditionally used in folk medicine for digestive and respiratory ailments, this protected plant species is now a subject of intense scientific scrutiny, largely due to its rich composition of bioactive secondary metabolites.[1][2][3] Of particular interest to the pharmaceutical and cosmetic industries are the leontopodic acids, a class of highly substituted glucaric acid derivatives that exhibit potent antioxidant, anti-inflammatory, and anti-aging properties.[2][4][5][6][7][8][9][10][11] This technical guide provides an in-depth overview of Leontopodium alpinum as a source of leontopodic acid, detailing its extraction, quantification, and biological activities, supported by experimental protocols and pathway visualizations.

This compound: Structure and Biosynthesis

Leontopodic acids are unique glucaric acid derivatives. The primary analogues, this compound A and B, are considered specific markers for Edelweiss.[4] Their structure consists of a D-glucaric acid backbone esterified with caffeoyl and 3-hydroxybutanyl moieties.[1][2] While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, it is understood to derive from the phenylpropanoid and glucaric acid pathways.

Extraction and Purification of this compound

Due to the protected status of wild Leontopodium alpinum, plant cell culture, particularly callus cultures, has emerged as a sustainable and reliable source for this compound production.[4][12]

Extraction from Plant Material

A common method for extracting this compound from the aerial parts of Leontopodium alpinum involves the use of a methanol and water mixture.[4] To enhance extraction efficiency, the plant material is first milled and sieved to increase the surface area, and sonication is often employed.[4]

Extraction from Callus Cultures

For callus cultures, a similar solvent-based extraction is used. The cultured cells are homogenized and extracted with ethanol.[4]

Purification

Following crude extraction, a multi-step purification process is necessary. A frequently used initial step is solid-phase extraction (SPE) using resins like Amberlite XAD-4 to adsorb the phenolic compounds. These compounds are then eluted with a solvent such as 80% ethanol.[4] Further purification is achieved through a series of chromatographic techniques.[4]

Quantitative Analysis

High-performance liquid chromatography (HPLC) coupled with various detectors is a standard method for the quantification of leontopodic acids.[6][13]

| Compound | Source | Concentration/Content | Reference |

| This compound A | L. alpinum Callus Culture Extract | 1580.0 µg/g | [4] |

| This compound B | L. alpinum Callus Culture Extract | 29.5 µg/g | [4] |

| Leontopodic Acids A and B, Chlorogenic Acid, 3,5-dicaffeoyl quinic acid | L. alpinum Dry-Frozen Callus Culture Extract | > 57% (m/m) of the extract | [1][14] |

| Leontopodic Acids A and B, Chlorogenic Acid, 3,5-dicaffeoyl quinic acid | L. alpinum Dry-Frozen Callus Culture | ~ 15% (m/m) of the callus | [1][14] |

| Total Polyphenols | L. alpinum Callus Culture Extract | 230.93 ± 6.6 mg GAE/g dw | [1][2] |

| Antioxidant Activity (DPPH) | L. alpinum Callus Culture Extract | 122.19 ± 7.28 mg AAE/g dw | [1][2] |

Table 1: Quantitative Data of this compound and Related Compounds in Leontopodium alpinum Callus Cultures.

| Assay | Cell Line | Concentration of this compound A | Observed Effect | Reference |

| MMP-1 Expression | Human Skin Fibroblasts | 20 µM | Significant reduction in expression | [4] |

| Collagen Type I (COI-1) Expression | Human Skin Fibroblasts | 20 µM | Significant promotion of expression | [4] |

| OPN3 Reduction | Human Foreskin Fibroblasts | 20 µM | Significant reduction in OPN3 | [9] |

Table 2: In Vitro Efficacy of this compound A.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

This compound is a potent antioxidant, demonstrating significant free radical scavenging ability.[4][8] Studies have shown its antioxidant efficacy to be several times greater than that of standard compounds like Trolox and resorcinol in certain in vitro assays.[4][8][9] It has also been shown to protect cellular DNA against oxidative damage.[7]

Anti-inflammatory Activity

Extracts of L. alpinum and its purified constituents, including this compound, have demonstrated significant anti-inflammatory effects.[2][5][15] These effects are mediated, in part, through the inhibition of leukotriene biosynthesis and the modulation of pro-inflammatory signaling pathways such as NF-κB.[7][16]

Anti-aging Effects and Protection Against Blue Light

This compound has garnered attention for its anti-aging potential, particularly in the context of skin health.[12][17] It has been shown to protect human skin cells from damage induced by blue light.[5][18][19] This protective effect is mediated through the inhibition of the OPN3/Ca2+-dependent signaling pathway, which in turn reduces the expression of matrix metalloproteinase-1 (MMP-1) and promotes the synthesis of Collagen Type I (COI-1).[5][9][19] this compound A has also been found to curb the influx of reactive oxygen species (ROS) and Ca2+.[5]

Experimental Protocols

Establishment of Leontopodium alpinum Callus Cultures

-

Seed Sterilization: Commercially available L. alpinum seeds are surface sterilized, for example, by soaking in 70% ethanol for 30 seconds followed by washing with distilled water.[6]

-

Germination: Sterilized seeds are germinated on a suitable medium.[12]

-

Callus Induction: Leaf tissue from the germinated seedlings is used to induce callus formation on a solid medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators like 6-Benzylaminopurine (6-BAP) and 2,4-Dichlorophenoxyacetic acid (2,4-D).[6]

-

Suspension Culture and Bioreactor Scaling: For large-scale production, the induced callus is transferred to a liquid suspension culture and grown in bioreactors.[12]

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is used to determine the in vitro antioxidant activity of the extracts.[1]

-

Preparation of Solutions: Prepare serial dilutions of the extract (e.g., 1.56–500 µg/mL) and a standard antioxidant like ascorbic acid (e.g., 0.19–50 µg/mL).[1]

-

Reaction Mixture: Add 20 µL of the sample to 180 µL of a DPPH solution (150 µM) in methanol–water (80:20, v/v) in a microplate.[1]

-

Incubation: Shake the mixture for 60 seconds and incubate for 40 minutes in the dark at room temperature.[1]

-

Measurement: Measure the absorbance at λ = 515 nm using a microplate reader.[1] The scavenging activity is calculated based on the reduction in absorbance compared to a control.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the effect of extracts or compounds on cell viability.[2]

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere.

-

Treatment: Treat the cells with complete medium containing serial dilutions of the extract (e.g., 6.25–400 µg/mL) for a specified duration (e.g., 48 hours).[2]

-